REACTION_CXSMILES
|
[S:1]1([C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:5](=[O:6])[NH:4]1)(=[O:3])=[O:2].[CH2:13]1[O:23][C:22]2[CH:21]=[CH:20][C:17]([CH2:18]Cl)=[CH:16][C:15]=2[O:14]1>CN(C=O)C.C(Cl)Cl.C(OCC)(=O)C>[O:23]1[C:22]2[CH:21]=[CH:20][C:17]([CH2:18][N:4]3[C:5](=[O:6])[C:7]4[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=4[S:1]3(=[O:2])=[O:3])=[CH:16][C:15]=2[O:14][CH2:13]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(CCl)C=CC2O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 16 hours
|
Duration
|
16 h
|
Type
|
WASH
|
Details
|
washed with IN HCl (2×100 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated until crystals
|
Type
|
WAIT
|
Details
|
After standing for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
the product was collected by filtration (4.2 g, 49%)
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
O1COC2=C1C=CC(=C2)CN2S(C1=C(C2=O)C=CC=C1)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |